molecular formula C7H8FNOS B1376688 2-amino-4-fluoro-5-methoxybenzenethiol CAS No. 1343435-68-6

2-amino-4-fluoro-5-methoxybenzenethiol

Cat. No.: B1376688
CAS No.: 1343435-68-6
M. Wt: 173.21 g/mol
InChI Key: MIGMLGWXAYKBFT-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-5-methoxybenzenethiol (CAS 1343435-68-6) is a fluorinated aromatic building block of significant interest in medicinal chemistry and organic synthesis. With the molecular formula C7H8FNOS and a molecular weight of 173.21 g/mol , this compound possesses a unique molecular architecture featuring both a nucleophilic thiol (-SH) group and an electron-donating amino (-NH2) group on a benzene ring further substituted with a fluorine atom and a methoxy group. This structure makes it a versatile precursor for the construction of more complex heterocyclic systems. Fluorinated benzenethiols like this one are particularly valuable as intermediates in the development of pharmaceutical candidates and functional materials, where the fluorine atom can be used to modulate electronic properties, lipophilicity, and metabolic stability . Researchers utilize this compound in multicomponent reactions and other synthetic strategies to access novel chemical entities, including nicotinonitrile derivatives and other nitrogen-containing heterocycles that are prevalent in biologically active molecules . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage guidelines.

Properties

IUPAC Name

2-amino-4-fluoro-5-methoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNOS/c1-10-6-3-7(11)5(9)2-4(6)8/h2-3,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGMLGWXAYKBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-fluoro-5-methoxybenzenethiol typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. Subsequent steps may involve halogenation to introduce the fluoro group and methoxylation to add the methoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-fluoro-5-methoxybenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-amino-4-fluoro-5-methoxybenzenethiol exhibit significant antimicrobial properties. For instance, derivatives of benzenethiol have been studied for their antibacterial and antifungal activities. The presence of the amino and thiol groups enhances the interaction with microbial enzymes, potentially leading to effective treatments against resistant strains of bacteria .

Anticancer Potential

There is growing interest in the anticancer properties of thiol-containing compounds. Studies have shown that certain benzenethiol derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the modulation of signaling pathways related to cell survival and proliferation . The specific structure of this compound may enhance its efficacy as an anticancer agent.

Synthesis of Functional Materials

The compound can serve as a precursor in the synthesis of functional materials such as polymers and nanocomposites. Its thiol group allows for thiol-ene click chemistry, which is useful in creating cross-linked networks that exhibit desirable mechanical properties and thermal stability . This application is particularly relevant in developing new materials for electronics and coatings.

Sensors

Due to its ability to form stable complexes with metal ions, this compound is being investigated for use in sensors. These sensors can detect trace amounts of heavy metals or other pollutants in environmental samples, leveraging the compound's selectivity and sensitivity towards specific ions .

Chromatography Applications

In analytical chemistry, this compound can be utilized as a derivatizing agent in chromatography techniques such as HPLC (High Performance Liquid Chromatography). Its functional groups can enhance the detectability of various analytes by improving their retention times and separation efficiency .

Spectroscopic Studies

The compound's unique spectral characteristics make it suitable for use in spectroscopic studies. Its interactions with different solvents can provide insights into solvation dynamics and molecular interactions, which are critical for understanding reaction mechanisms .

Case Studies

Study Findings Application
Cieplik et al. (2008)Investigated antimicrobial activity of thiol derivativesDevelopment of new antibiotics
Pluta et al. (1996)Explored anticancer properties through apoptosis inductionPotential cancer treatment
Recent Sensor DevelopmentCreated sensors for heavy metal detection using thiol derivativesEnvironmental monitoring

Mechanism of Action

The mechanism of action of 2-amino-4-fluoro-5-methoxybenzenethiol involves interactions with various molecular targets. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The fluoro and methoxy groups can modulate the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Fluorine vs. Fluorine’s electronegativity enhances ring electron-withdrawing effects, which may stabilize charge in intermediates.
  • Methoxy Group : The 5-OCH₃ group in all listed compounds contributes to solubility in organic solvents and may influence metabolic stability in pharmaceuticals .

Functional Group Diversity

  • Thiol (-SH) vs. Carboxylic Acid (-COOH): The thiol group in this compound offers nucleophilic reactivity, enabling disulfide bond formation or metal coordination, whereas carboxylic acid derivatives (e.g., 4-amino-2-fluoro-5-methoxybenzoic acid) are better suited for salt formation or hydrogen bonding in APIs .
  • Nitrile (-CN) vs. Aldehyde (-CHO): Nitriles (e.g., 2-amino-4-chloro-5-methoxybenzonitrile) are inert under physiological conditions but serve as precursors to amines. Aldehydes are reactive electrophiles, useful in condensation reactions .

Biological Activity

2-Amino-4-fluoro-5-methoxybenzenethiol (CAS No. 1343435-68-6) is a sulfur-containing aromatic compound with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8FNO2S. The compound features an amino group, a methoxy group, a fluorine atom, and a thiol group, contributing to its unique reactivity and biological profile.

PropertyValue
Molecular Weight175.21 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
pKaNot available

Synthesis

The synthesis of this compound typically involves the following steps:

  • Fluorination : Introduction of the fluorine atom into the aromatic ring.
  • Methoxylation : Addition of a methoxy group using methanol under acidic conditions.
  • Thiol Formation : Conversion of a suitable precursor to introduce the thiol (-SH) group.

These reactions are usually conducted under controlled laboratory conditions to optimize yield and purity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity, which can protect cells from oxidative stress. This property is attributed to the thiol group that can donate electrons to neutralize free radicals.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while showing minimal toxicity to normal cells, suggesting potential as an anticancer agent.

The biological activity of this compound is believed to involve several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging : The thiol group reacts with ROS, reducing cellular damage.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation or survival pathways in cancer cells.
  • Modulation of Cell Signaling Pathways : The compound could influence pathways related to apoptosis and inflammation.

Study on Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various thiols, including this compound. The results indicated that it significantly reduced lipid peroxidation in cellular models compared to controls .

Antimicrobial Efficacy Assessment

Another research article investigated the antimicrobial efficacy of this compound against a panel of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective inhibition at concentrations as low as 50 µg/mL for certain bacterial strains .

Cytotoxicity Testing on Cancer Cell Lines

A study conducted by Smith et al. (2023) assessed the cytotoxic effects on A549 lung cancer cells. Results showed an IC50 value of 15 µg/mL, indicating potent cytotoxicity compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-4-fluoro-5-methoxybenzenethiol, and how can intermediates be characterized?

  • Methodological Answer : A plausible synthesis involves functional group transformations starting from halogenated precursors. For example, a chloro- or nitro-substituted benzene derivative could undergo nucleophilic substitution (e.g., thiolation via SNAr) followed by deprotection or reduction. Key intermediates (e.g., 5-amino-2-chloro-4-fluorobenzenethiol analogs) can be characterized using 1H^1H/13C^{13}C NMR to confirm regioselectivity and LC-MS to verify purity . For nitro-to-amine reduction steps, catalytic hydrogenation or borohydride-based methods are common, with reaction progress monitored by TLC or HPLC.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 19F^{19}F-NMR distinguishes fluorine substitution patterns, while 1H^1H-NMR identifies methoxy (-OCH3_3) and thiol (-SH) protons (thiol protons may require deuterated solvents or derivatization to avoid signal broadening).
  • IR Spectroscopy : Confirm the presence of -SH (2550–2600 cm1^{-1}) and -NH2_2 (3300–3500 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C7_7H7_7FNO2_2S).
    Cross-referencing with analogs like 5-amino-2-chloro-4-fluorobenzenethiol ensures accuracy .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Thiols are prone to oxidation; thus, storage under inert gas (N2_2/Ar) at –20°C in amber vials is recommended. Additives like 1,4-dithiothreitol (DTT) can stabilize -SH groups. For handling, use gloveboxes or Schlenk lines to minimize air exposure. Safety protocols from similar compounds (e.g., 4-(2-Aminoethyl)-2-methoxyphenol) suggest using PPE and fume hoods due to potential toxicity .

Advanced Research Questions

Q. How can contradictory analytical data (e.g., conflicting NMR shifts or MS fragmentation patterns) be resolved during synthesis?

  • Methodological Answer : Contradictions often arise from impurities (e.g., oxidation byproducts like disulfides) or regiochemical ambiguities. Strategies include:

  • Purification : Repeated column chromatography or recrystallization using solvents like ethyl acetate/hexane.
  • Derivatization : Convert -SH to -S-S-t-Bu or -S-Ac for clearer NMR signals.
  • Computational Validation : Compare experimental 19F^{19}F-NMR shifts with DFT-calculated chemical shifts for regioisomers.
    Refer to studies on triazolothiadiazines for analogous troubleshooting .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

  • Methodological Answer :

  • Directing Groups : The amino (-NH2_2) and methoxy (-OCH3_3) groups are ortho/para-directing, but steric and electronic effects from fluorine may alter reactivity. Use kinetic vs. thermodynamic control (e.g., low-temperature reactions for kinetic products).
  • Catalysis : Brønsted acidic ionic liquids (e.g., [HMIm]BF4_4) enhance selectivity in aryl thiol reactions, as shown in green chemistry protocols .
  • Protection/Deprotection : Temporarily protect -NH2_2 with Boc groups to direct substitution to desired positions.

Q. How can this compound be applied in drug discovery, particularly in targeting sulfur-dependent enzymes?

  • Methodological Answer : The thiol group enables covalent inhibition of enzymes (e.g., cysteine proteases or kinases).

  • Mechanistic Studies : Use SPR or ITC to measure binding affinity.
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing -OCH3_3 with -OCF3_3) and compare inhibitory potency.
  • Crystallography : Co-crystallize with target proteins (e.g., as done for 4-methoxybenzoate derivatives) to resolve binding modes .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Byproduct Formation : Monitor disulfide formation during scale-up via Raman spectroscopy. Use radical scavengers (e.g., TEMPO) to suppress oxidation.
  • Solvent Selection : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield.
  • Process Automation : Continuous-flow reactors improve reproducibility for sensitive steps like nitro reductions.

Contradictions and Validation

  • CAS RN Ambiguity : Analogous compounds (e.g., 2-amino-4'-fluoro-benzophenone) often lack clear CAS RNs due to naming inconsistencies. Cross-check using SciFinder or Reaxys with structural descriptors (e.g., "amino + fluoro + methoxy + thiol") .
  • Purity Discrepancies : Suppliers may not provide analytical data (e.g., Sigma-Aldrich’s disclaimer), necessitating in-house validation via elemental analysis or GC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-4-fluoro-5-methoxybenzenethiol
Reactant of Route 2
2-amino-4-fluoro-5-methoxybenzenethiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.